4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 83993-30-0
VCID: VC8139313
InChI: InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16)
SMILES: C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-]
Molecular Formula: C10H11N3O5
Molecular Weight: 253.21 g/mol

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid

CAS No.: 83993-30-0

Cat. No.: VC8139313

Molecular Formula: C10H11N3O5

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid - 83993-30-0

Specification

CAS No. 83993-30-0
Molecular Formula C10H11N3O5
Molecular Weight 253.21 g/mol
IUPAC Name 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16)
Standard InChI Key GNGUHKDDRBYZGB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid systematically describes its structure:

  • A butanoic acid chain (four-carbon carboxylic acid) with a ketone group at position 4.

  • A hydrazinyl (-NH-NH₂) substituent at the ketone-bearing carbon.

  • A 4-nitrophenyl group attached to the hydrazine nitrogen.

The molecular structure (Fig. 1) was confirmed via X-ray crystallography in related compounds, revealing planar arrangements of the nitro group and conjugated π-systems . Key structural data include:

PropertyValue
Molecular formulaC₁₀H₁₁N₃O₅
Molecular weight269.21 g/mol
CAS Registry Number83993-30-0
Synonyms4-(2-{4-Nitrophenyl}hydrazino)-4-oxobutanoic acid; Butanedioic acid, 1-[2-(4-nitrophenyl)hydrazide]

The nitro group (-NO₂) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via hydrazination of 4-oxobutanoic acid derivatives. A representative method involves:

  • Condensation: Reacting 4-nitrophenylhydrazine with succinic anhydride under acidic conditions to form the hydrazide intermediate.

  • Oxidation: Controlled oxidation of the intermediate to introduce the ketone group .

Alternative approaches utilize multicomponent reactions (MCRs), as demonstrated in the synthesis of analogous hydrazine derivatives. For example, keto acids activated by pyridinium p-toluenesulfonate (PPTS) undergo Meyer’s lactamization to form cyclic amides, a strategy adaptable to hydrazine incorporation .

Optimization and Yield

Reaction optimization studies for similar compounds highlight:

  • Solvent: Polar aprotic solvents (e.g., DMF) improve hydrazine solubility and reaction efficiency .

  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and decomposition risks .

  • Catalysis: Acid catalysts (e.g., HCl) accelerate imine formation in hydrazine reactions .

Reported yields for analogous syntheses range from 65–80%, contingent on purification techniques (recrystallization, column chromatography) .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • NMR (¹H and ¹³C):

    • ¹H: δ 8.2–8.4 ppm (aromatic protons), δ 10.5 ppm (hydrazine NH), δ 2.6–3.1 ppm (methylene protons) .

    • ¹³C: δ 175–180 ppm (carbonyl carbons), δ 125–140 ppm (aromatic carbons) .

Thermal Stability

Differential scanning calorimetry (DSC) of related nitroaryl hydrazides shows decomposition temperatures above 200°C, indicating moderate thermal stability . Melting points are unreported for this specific compound but estimated to exceed 150°C based on structural analogs .

Applications in Organic and Medicinal Chemistry

Heterocyclic Synthesis

The compound’s hydrazine and ketone groups enable participation in cyclization reactions. For instance:

  • Pyrazole Formation: Reacting with β-diketones yields pyrazole derivatives, valuable in agrochemical and pharmaceutical industries .

  • Hydrazone Ligands: Coordination with transition metals (e.g., Cu²⁺) forms complexes with antimicrobial activity .

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